Product packaging for Thianthrene-2,7-dicarboxylic acid(Cat. No.:CAS No. 154341-96-5)

Thianthrene-2,7-dicarboxylic acid

Cat. No.: B023581
CAS No.: 154341-96-5
M. Wt: 304.3 g/mol
InChI Key: GUEMADKCYDBBFM-UHFFFAOYSA-N
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Description

Thianthrene-2,7-dicarboxylic acid (CAS 154341-96-5) is a high-value aromatic dicarboxylic acid built around the thianthrene backbone, a sulfur-containing heterocycle known for its non-planar, bent structure and ease of oxidation. This compound serves as a versatile building block in advanced materials research and chemical synthesis. With the molecular formula C₁₄H₈O₄S₂ and a molecular weight of 304.3 g/mol, it features two carboxylic acid functional groups at the 2 and 7 positions, which allow for extensive functional group derivatization and coordination chemistry. Research Applications and Value: This dicarboxylic acid is primarily utilized as a key precursor in the design and synthesis of functional organic materials. Its robust and conjugated structure makes it a candidate for developing organic semiconductors, conductive polymers, and redox-active components for energy storage systems. The compound can be readily transformed into its dimethyl ester (CAS 65178-26-9) for specific synthetic pathways. Furthermore, its aromatic core and metal-coordinating carboxyl groups make it a suitable organic linker for constructing metal-organic frameworks (MOFs) and other coordination polymers. Synthesis & Purity: Our product is synthesized via established methodologies, such as nucleophilic aromatic substitution, and undergoes rigorous purification protocols, including gradient recrystallization and vacuum sublimation, to ensure high isomeric purity and minimal impurities. This process effectively separates it from the common synthetic byproduct, thianthrene-2,8-dicarboxylic acid, guaranteeing a reliable and consistent material for your research needs.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H8O4S2 B023581 Thianthrene-2,7-dicarboxylic acid CAS No. 154341-96-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

thianthrene-2,7-dicarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8O4S2/c15-13(16)7-1-3-9-11(5-7)20-10-4-2-8(14(17)18)6-12(10)19-9/h1-6H,(H,15,16)(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUEMADKCYDBBFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C(=O)O)SC3=C(S2)C=C(C=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30595611
Record name Thianthrene-2,7-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30595611
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

154341-96-5
Record name Thianthrene-2,7-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30595611
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Derivatization of Thianthrene 2,7 Dicarboxylic Acid

Established Synthetic Routes to Thianthrene-2,7-dicarboxylic Acid

The synthesis of this compound can be achieved through several established methodologies, each with distinct advantages and challenges. These routes primarily involve the construction of the central thianthrene (B1682798) core from appropriately substituted precursors.

Cyclization Reactions utilizing Substituted Precursors

One common approach to synthesizing the thianthrene skeleton involves cyclization reactions starting from substituted aromatic precursors like pyrene (B120774) or naphthalene (B1677914) derivatives. For instance, a substituted precursor can be refluxed with sodium ethoxide in ethanol (B145695). This method leverages the formation of the thermodynamically stable thianthrene ring system.

Nucleophilic Aromatic Substitution Pathways

Nucleophilic aromatic substitution (SNAr) reactions represent a foundational and widely employed route for the synthesis of this compound and its derivatives. dtic.mil This pathway typically involves the reaction of an activated aromatic dichloride with a sulfur nucleophile. dtic.mil

A common precursor for this synthesis is N,N-dimethyl-3,4-dichlorobenzamide, which undergoes cyclization with sodium sulfide (B99878) (Na₂S) in a polar aprotic solvent such as N,N-dimethylformamide (DMF). dtic.mil The reaction is generally carried out at elevated temperatures, typically between 120–140°C, for a duration of 12 to 24 hours to form the thianthrene core. Following the formation of the bisamide intermediate, hydrolysis is performed to yield the final this compound. dtic.mil This hydrolysis step is often carried out using a strong base like potassium hydroxide (B78521) in a solvent mixture such as methanol (B129727) and water, followed by acidification to precipitate the dicarboxylic acid. dtic.mil

It is important to note that this reaction often produces a mixture of isomers, namely this compound and thianthrene-2,8-dicarboxylic acid. dtic.mil These isomers can be separated through fractional recrystallization from a solvent system like acetic acid and N,N-dimethylacetamide (DMAc). dtic.mil

Hydrothermal Synthesis Approaches

While less commonly detailed specifically for this compound, hydrothermal methods are recognized as a synthetic strategy for structurally related compounds. This approach involves conducting the synthesis in water at high temperatures and pressures, which can promote the crystallization of the desired product.

Optimization of Reaction Conditions for Enhanced Yield and Purity

To improve the efficiency of the synthesis and the quality of the final product, careful optimization of reaction conditions is crucial.

Control of Reaction Parameters

Key parameters that require precise control include reflux duration, solvent purity, and the stoichiometric ratios of reactants. For example, in the nucleophilic aromatic substitution pathway, maintaining anhydrous conditions is important to prevent premature hydrolysis of intermediates, especially when using solvents like DMF. Temperature control is also critical; temperatures exceeding 130°C can lead to undesirable side reactions such as decarboxylation. The molar ratio of the dichlorinated precursor to sodium sulfide is another key factor, with a 1:2.2 stoichiometry often employed to minimize the formation of polysulfide byproducts.

Role of Dehydrating Agents

In certain synthetic routes, such as the cyclization of substituted precursors, the use of a dehydrating agent is beneficial. Tetraethoxysilane (TEOS), for example, can act as a water-binding agent, driving the reaction towards the formation of the desired thianthrene product by removing water generated during the reaction.

Purification and Isolation Techniques for this compound and Isomers

The synthesis of this compound often results in a mixture of isomers and other impurities, necessitating robust purification and isolation protocols. These methods are critical for obtaining a product with the high purity required for subsequent applications and detailed characterization. The primary techniques employed include gradient recrystallization, vacuum sublimation, and chromatographic separation.

Gradient Recrystallization Protocols (e.g., ethanol, acetic acid/DMAc)

Gradient recrystallization is a fundamental technique for the purification of crude this compound. This method leverages the differential solubility of the target compound and its impurities in a given solvent or solvent system at varying temperatures.

A common primary purification step involves dissolving the crude product in hot ethanol (at approximately 78°C) and then filtering the solution through activated charcoal. This process effectively removes colored impurities and other non-soluble materials. For secondary purification, a slow cooling rate, such as -4°C per hour, from a solvent like acetonitrile (B52724) can be employed to yield needle-like crystals of the purified acid with a melting point in the range of 194–196°C. The controlled cooling rate is crucial for the formation of well-defined crystals and minimizing the inclusion of impurities within the crystal lattice.

The choice of solvent is paramount for successful recrystallization. Ethanol is frequently used due to its favorable solubility profile for this compound at elevated temperatures and reduced solubility at lower temperatures, which facilitates high recovery of the purified product upon cooling. The use of solvent systems like acetic acid/dimethylacetamide (DMAc) can also be effective, with the specific ratio and temperature gradient tailored to the impurity profile of the crude material.

Vacuum Sublimation for Purification

Vacuum sublimation is another powerful technique for the purification of this compound, particularly for removing non-volatile impurities and separating it from isomeric byproducts. This process involves heating the solid material under a high vacuum, causing it to transition directly from the solid to the gas phase without passing through a liquid phase. The gaseous compound then crystallizes back into a solid on a cooled surface, leaving behind the less volatile impurities.

This technique is advantageous as it avoids the use of solvents, thereby eliminating the risk of solvent inclusion in the final product. It is particularly effective for achieving high purity levels. For instance, sublimation of this compound can be initiated at temperatures around 250°C under vacuum, providing an additional check on its purity.

Chromatographic Separation for Isomer Distinction (e.g., Reverse-phase HPLC for 2,7- and 2,8-isomers)

Due to the nature of the synthetic routes, the preparation of this compound is often accompanied by the formation of its structural isomer, thianthrene-2,8-dicarboxylic acid. nih.gov Distinguishing and separating these isomers is a significant challenge due to their similar physical and chemical properties.

Reverse-phase high-performance liquid chromatography (RP-HPLC) is a highly effective analytical and preparative technique for this purpose. In RP-HPLC, a nonpolar stationary phase (such as a C18 column) is used with a polar mobile phase. researchgate.nethalocolumns.commdpi.comnacalai.commdpi.com The separation is based on the differential partitioning of the isomers between the stationary and mobile phases.

A typical method for separating the 2,7- and 2,8-isomers involves using a C18 column with a mobile phase consisting of a mixture of water and acetonitrile, often in a 70:30 ratio. The slightly different polarities of the two isomers lead to different retention times on the column, allowing for their distinct elution and quantification. This technique is not only crucial for assessing the isomeric purity of a sample but can also be scaled up for the preparative separation of the isomers.

Directed Chemical Transformations and Functional Group Derivatization of this compound

The thianthrene core and its carboxylic acid functional groups provide multiple sites for directed chemical transformations. These modifications are pursued to alter the molecule's electronic properties, solubility, and potential for further reactions or applications. A key area of derivatization involves the oxidation of the sulfur atoms within the thianthrene ring.

Oxidation Reactions of the Thianthrene Sulfur Atoms

The sulfur atoms in the thianthrene ring are susceptible to oxidation, which can lead to the formation of sulfoxides and subsequently sulfones. ysu.ambeilstein-journals.orgorganic-chemistry.org These oxidation reactions significantly impact the geometry and electronic characteristics of the thianthrene core.

The oxidation of the sulfur atoms in this compound can be achieved using various oxidizing agents. The degree of oxidation can be controlled to selectively form either the monosulfoxide, disulfoxide, or the fully oxidized disulfone. The introduction of oxygen atoms to the sulfur centers withdraws electron density from the thianthrene ring system and alters its three-dimensional structure.

Common oxidizing agents for the conversion of sulfides to sulfoxides and sulfones include hydrogen peroxide, often in the presence of a catalyst. ysu.ambeilstein-journals.org The reaction conditions, such as the stoichiometry of the oxidant, temperature, and reaction time, can be tuned to favor the formation of either the sulfoxide (B87167) or the sulfone. For example, a milder oxidizing environment would favor the formation of the sulfoxide, while more forcing conditions or a higher concentration of the oxidizing agent would lead to the sulfone. beilstein-journals.org

Common Oxidizing Agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid)

The sulfur atoms within the thianthrene core are susceptible to oxidation, leading to the formation of sulfoxides and, subsequently, sulfones. The extent of oxidation can be controlled by the choice of oxidizing agent and the reaction conditions.

Commonly employed oxidizing agents for this transformation include hydrogen peroxide (H₂O₂) and meta-chloroperbenzoic acid (m-CPBA). The reaction with m-CPBA on thianthrene derivatives has been shown to yield the corresponding sulfoxide. nih.gov Interestingly, in some instances, the formation of a single sulfoxide can deactivate the second sulfur atom, preventing further oxidation to a bis-sulfoxide or a sulfone, even when using excess m-CPBA. nih.gov This suggests a degree of electronic control over the oxidation process.

Table 1: Oxidation of the Thianthrene Core

Oxidizing Agent Product(s) Observations
Hydrogen Peroxide (H₂O₂) Sulfoxides, Sulfones Common reagent for oxidizing the sulfur atoms.

Reduction Reactions of the Thianthrene Core

Reduction reactions involving this compound can target either the thianthrene ring system, particularly if it is in an oxidized state (sulfoxide or sulfone), or the carboxylic acid groups. The provided outline focuses on the reduction of the core itself.

Formation of Reduced Thianthrene Derivatives

The reduction of this compound primarily involves the conversion of the carboxylic acid groups into primary alcohols, yielding (thianthrene-2,7-diyl)dimethanol. This occurs because the common reducing agents specified are highly effective for reducing carboxylic acids, while the sulfide linkages in the thianthrene core are already in a reduced state and are generally unaffected by these reagents. ic.ac.ukmasterorganicchemistry.com

Common Reducing Agents (e.g., lithium aluminum hydride, sodium borohydride)

The choice of reducing agent is critical and dictates the outcome of the reaction.

Lithium aluminum hydride (LiAlH₄) : This is a powerful reducing agent capable of reducing carboxylic acids and their derivatives to primary alcohols. masterorganicchemistry.comorganic-chemistry.org When this compound is treated with LiAlH₄, both carboxylic acid groups are reduced to hydroxymethyl (-CH₂OH) groups. ic.ac.uk LiAlH₄ is strong enough to reduce a wide array of functional groups but generally does not affect the carbon-sulfur bonds in the thianthrene ring. masterorganicchemistry.com

Sodium borohydride (B1222165) (NaBH₄) : In contrast, sodium borohydride is a milder reducing agent. masterorganicchemistry.com It is typically used for the reduction of aldehydes and ketones. masterorganicchemistry.comyoutube.com Under standard conditions, NaBH₄ does not reduce carboxylic acids or esters. masterorganicchemistry.combeilstein-journals.org Therefore, it would not be an effective reagent for reducing the carboxylic acid groups of this compound to the corresponding alcohols without specific activators or harsher conditions. organic-chemistry.org

Table 2: Reduction of this compound

Reducing Agent Target Functional Group Product Efficacy
Lithium Aluminum Hydride (LiAlH₄) Carboxylic Acids (Thianthrene-2,7-diyl)dimethanol High ic.ac.ukmasterorganicchemistry.com

Carboxylic Acid Functional Group Reactivity

The two carboxylic acid groups on the thianthrene scaffold are primary sites for chemical modification, allowing for the construction of larger and more complex structures such as esters and amides.

Esterification Reactions

Esterification involves the reaction of the carboxylic acid groups with an alcohol. This transformation can be achieved through several methods. A common laboratory method is the Fischer esterification, which involves heating the dicarboxylic acid with an excess of alcohol in the presence of a strong acid catalyst. Alternatively, coupling agents can be employed. The Steglich esterification, for instance, uses dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent, often with a catalyst like 4-dimethylaminopyridine (B28879) (DMAP), to facilitate the reaction at room temperature. organic-chemistry.org This method is particularly effective for sterically hindered acids and alcohols. organic-chemistry.org

Amidation Reactions (e.g., with coupling agents like dicyclohexylcarbodiimide)

Amides are synthesized by reacting the carboxylic acid groups with primary or secondary amines. This reaction typically requires the activation of the carboxylic acid. A widely used method involves a coupling agent, such as dicyclohexylcarbodiimide (DCC). researchgate.net In this process, DCC reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is then readily attacked by an amine to form the desired amide bond, while the DCC is consumed and precipitates as dicyclohexylurea (DCU). organic-chemistry.orgresearchgate.net This method is a cornerstone of peptide synthesis and is broadly applicable to the formation of amides from carboxylic acids. researchgate.net The resulting polyamides derived from thianthrene dicarboxylic acids have been noted for their thermal stability. lookchem.com

Table 3: Derivatization of Carboxylic Acid Groups

Reaction Reagents Product Functional Group Key Features
Esterification Alcohol, Acid Catalyst (e.g., H₂SO₄) or DCC/DMAP Ester DCC/DMAP allows for mild reaction conditions. organic-chemistry.org

Synthesis and Applications of Thianthrene-Derived Intermediates

The transformation of thianthrene-based compounds into highly reactive intermediates, such as aryl thianthrenium salts, has become a cornerstone of contemporary synthetic strategies. These salts act as powerful electrophilic linchpins, enabling a wide array of chemical modifications that were previously challenging to achieve. acs.org

Photoinduced Cu(II)-Mediated Decarboxylative Thianthrenation of Aryl and Heteroaryl Carboxylic Acids

A significant advancement in the synthesis of aryl thianthrenium salts is the development of a photoinduced copper(II)-mediated decarboxylative thianthrenation of aryl and heteroaryl carboxylic acids. nih.govresearchgate.net This method provides a direct and efficient pathway to convert readily available and often inexpensive carboxylic acids into high-value aryl thianthrenium salts. nih.govresearchgate.net The reaction is believed to proceed through a photoinduced ligand-to-metal charge transfer (LMCT) within a Cu(II)-arylcarboxylate complex. This process facilitates a radical decarboxylative carbometallation, forming an arylcopper(II) intermediate which then reacts with thianthrene to yield the desired aryl thianthrenium salt. nih.govresearchgate.net

This decarboxylative thianthrenation strategy offers a compelling two-step sequence for the divergent functionalization of ubiquitous carboxylic acids, opening new avenues for the synthesis of fine chemicals and complex organic molecules. nih.govresearchgate.net

Aryl Thianthrenium Salts as Versatile Building Blocks in Organic Synthesis

Aryl thianthrenium salts have emerged as exceptionally versatile building blocks in organic synthesis due to their unique reactivity and stability. acs.orgrsc.org They serve as effective pseudohalides, participating in a wide range of transformations that allow for the introduction of various functional groups onto aromatic rings. acs.orgrsc.org Their utility stems from their ability to undergo reactions through different mechanistic pathways, including transition-metal-catalyzed cross-coupling and radical processes. rsc.org

One of the most powerful applications of aryl thianthrenium salts lies in C-H functionalization reactions. acs.orgresearchgate.net The thianthrenation of arenes to form these salts often proceeds with remarkable regioselectivity, a feature that is highly sought after in organic synthesis. acs.orgnih.gov

Regioselectivity and para-Selectivity: The thianthrenation of substituted arenes exhibits an exceptionally high preference for the para position. acs.orgnih.govresearchgate.net This para-selectivity is often significantly greater than that observed in other electrophilic aromatic substitution reactions, such as halogenation or borylation. acs.orgnih.gov Experimental and computational studies have revealed that the origin of this high selectivity is a result of a reversible interconversion of Wheland-type intermediates prior to an irreversible deprotonation step. nih.gov This allows for the thermodynamically favored para-substituted product to be formed predominantly. nih.gov The combination of electronic and steric factors governs this selectivity, making thianthrenation a predictable and reliable method for directing functionalization to the para position of a wide range of aromatic compounds. acs.orgnih.gov

This high degree of regiocontrol allows for the strategic installation of a functional group handle—the thianthrenium salt—at a specific position on an aromatic ring, which can then be further elaborated through various chemical transformations.

Aryl thianthrenium salts are excellent coupling partners in a variety of transition-metal-catalyzed cross-coupling reactions. rsc.orgnih.gov They can be effectively activated by transition metals like palladium to form new carbon-carbon and carbon-heteroatom bonds. nih.govresearchgate.net

C-P Bond Formation: A notable example is the palladium-catalyzed cross-coupling of aryl thianthrenium salts with organophosphorus compounds, such as H-phosphonate diesters, H-phosphinate esters, and secondary phosphine (B1218219) oxides, to form C-P bonds. nih.govresearchgate.net This reaction provides a direct method for the phosphination of arenes, a transformation of significant importance in the synthesis of ligands, organocatalysts, and materials. The use of a Pd/Xantphos catalytic system has been shown to be effective for this transformation, tolerating a wide array of functional groups and being applicable to gram-scale synthesis. nih.gov In the absence of a catalyst, the reaction can proceed through a different pathway, leading to phosphinative ring-opening via cleavage of the endocyclic C-S bond. rsc.org

The ability of aryl thianthrenium salts to participate in such cross-coupling reactions underscores their value as versatile aryl electrophiles.

Aryl thianthrenium salts serve as effective precursors for the alkylation and allylation of aromatic compounds. nih.govacs.org These reactions provide a means to introduce valuable C(sp³)-hybridized carbon fragments onto an aromatic core.

A two-step sequence involving a site-selective C-H thianthrenation followed by a palladium-catalyzed reductive alkylation has been developed. nih.govacs.org This method allows for the undirected para-selective C-H alkylation of complex arenes. nih.gov The reaction of an aryl thianthrenium salt with an alkyl halide in the presence of a palladium catalyst and a reducing agent leads to the formation of the desired alkylated arene. nih.govacs.org This protocol is compatible with a diverse range of primary and secondary alkyl iodides. nih.govacs.org

Similarly, allylation reactions can be achieved, expanding the repertoire of synthetic transformations possible with aryl thianthrenium salts. rsc.org These methods provide a powerful tool for the late-stage functionalization of complex molecules, enabling the rapid diversification of molecular scaffolds. nih.govresearchgate.net

Aryl thianthrenium salts can undergo nucleophilic cine-substitution reactions, a unique transformation where the incoming nucleophile attacks a position adjacent to the carbon bearing the sulfonium (B1226848) leaving group. rsc.orgnih.govacs.org This results in a formal shift of the substitution pattern on the aromatic ring.

This type of reaction is particularly effective with electron-rich hetarylsulfonium salts. nih.govacs.org The reaction is proposed to proceed through the addition of a nucleophile to the aryl thianthrenium salt to form a sulfur ylide. rsc.org Subsequent protonation generates a dearomatized sulfonium salt, which then eliminates thianthrene and undergoes deprotonation to yield the cine-substituted product. rsc.org This methodology provides access to substituted arenes and heteroarenes with substitution patterns that are often difficult to obtain through other synthetic routes. nih.govacs.org The ability of the sulfonium group to act as both a pseudo-Michael acceptor and a leaving group is key to this unusual reactivity. nih.gov

Advanced Characterization and Spectroscopic Analysis in Thianthrene 2,7 Dicarboxylic Acid Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural determination of thianthrene-2,7-dicarboxylic acid, providing detailed information about the hydrogen and carbon atomic environments within the molecule.

Proton NMR (¹H NMR) for Aromatic Proton Environments

Proton NMR (¹H NMR) is instrumental in defining the arrangement of protons on the aromatic rings of this compound. The spectrum reveals distinct signals corresponding to the different proton environments. For instance, a ¹H NMR spectrum recorded in DMSO-d₆ typically shows a doublet for the protons at the 3 and 6 positions (H-3/H-6) and a singlet for the protons at the 1 and 8 positions (H-1/H-8). A broad singlet is also observed for the acidic protons of the two carboxylic acid groups.

Table 1: ¹H NMR Spectroscopic Data for this compound

Protons Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Solvent
H-3/H-6 8.21 Doublet (d) 8.4 DMSO-d₆
H-1/H-8 7.89 Singlet (s) - DMSO-d₆
-COOH 13.1 Broad Singlet (br s) - DMSO-d₆

Data sourced from research findings.

Carbon-13 NMR (¹³C NMR) for Aromatic and Carboxylate Carbon Positions

Carbon-13 NMR (¹³C NMR) complements ¹H NMR by providing insights into the carbon skeleton of the molecule. This technique is crucial for confirming the positions of the aromatic carbons and the carboxylate carbons. rsc.org The distinct chemical shifts of the carbon atoms in the thianthrene (B1682798) core and the carboxylic acid groups provide definitive evidence of the compound's structure. While specific peak assignments for this compound are not detailed in the provided search results, the general principle of using ¹³C NMR for structural validation is well-established.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound. unitechlink.com The infrared spectrum displays characteristic absorption bands that correspond to the vibrational frequencies of specific bonds within the molecule.

A prominent feature in the FT-IR spectrum of this compound is the strong absorption band corresponding to the carbonyl (C=O) stretch of the carboxylic acid groups, typically observed around 1695 cm⁻¹. Another key vibrational mode is the S-S stretch, which has been reported at 2560 cm⁻¹. However, it is important to note that the S-S stretching vibration is often weak and can be difficult to observe in the infrared spectrum. The C=S stretching vibration, in contrast, is typically found in the range of 1020-1250 cm⁻¹ and can sometimes be coupled with other vibrations. researchgate.net

Table 2: Key FT-IR Absorption Bands for this compound

Functional Group Vibrational Mode Absorption Range (cm⁻¹) Reported Value (cm⁻¹)
Carboxylic Acid C=O Stretch 1760-1690 1695
Thianthrene Core S-S Stretch - 2560

Data sourced from research findings.

Electrochemical Characterization Techniques

Electrochemical methods, particularly cyclic voltammetry, are employed to investigate the redox properties and electronic behavior of this compound. These techniques provide valuable information on the ease with which the molecule can be oxidized or reduced.

Cyclic Voltammetry for Redox Behavior and Electron Properties

Cyclic voltammetry is a powerful technique for studying the redox behavior of electroactive species. nih.govresearchgate.net For thianthrene and its derivatives, cyclic voltammetry reveals information about their ability to undergo oxidation and reduction processes. researchgate.netnih.gov The sulfur atoms in the thianthrene ring can participate in redox reactions, influencing the compound's electronic properties. The presence of electron-withdrawing carboxylic acid groups in this compound is expected to influence its redox potentials compared to the parent thianthrene molecule. While specific cyclic voltammetry data for this compound was not found in the search results, the technique is fundamental in characterizing the electrochemical properties of similar aromatic sulfur-containing compounds. mdpi.com The resulting voltammograms can be used to determine formal potentials, assess the reversibility of electron transfer processes, and study the stability of the generated radical ions. researchgate.netnih.gov

Elucidation of Electron Transfer Processes

The thianthrene core is known for its electron-donor capabilities, readily forming stable radical cations and dications. This property is central to its involvement in electron transfer (ET) processes, which have been a subject of significant investigation. The sulfur atoms' lone pair electrons can be delocalized over the aromatic system, which promotes redox activity. ucl.ac.uk

Research has explored several mechanisms for initiating electron transfer involving thianthrene and its derivatives:

Photoinduced Electron Transfer (PET): In certain systems, thianthrene derivatives can be activated by light. For instance, the formation of an electron donor-acceptor (EDA) complex between a thianthrene salt and a thiolate anion can be triggered by irradiation, leading to an intra-complex electron transfer. nih.gov This process generates a thianthrene byproduct and a transient radical, initiating a radical chain reaction. nih.gov

Energy Transfer (EnT): An alternative to direct electron donation is energy transfer, where a photocatalyst absorbs light and then transfers that energy to the thianthrene derivative. This strategy has been used to activate aryl thianthrenium salts, causing C–S bond cleavage to form aryl radicals and thianthrene radical cations without the need for an external electron donor. nih.gov

Reactions with Nucleophiles: The thianthrene cation radical readily reacts with various nucleophiles. Studies with dialkylmercurials have provided evidence for electron transfer in these reactions. documentsdelivered.com Similarly, reactions with pyridine (B92270) and water involve acid-base equilibria in the nucleophilic reactions with the thianthrene cation radical.

The formation of radical cations is a key step in many of these processes. For example, under certain conditions, this compound can form radical cations that may contribute to its observed biological activities by inducing cellular stress. The stability and reactivity of these radical intermediates are crucial for the synthetic utility of thianthrene compounds. rsc.org

Photophysical Characterization

The photophysical properties of thianthrene derivatives are of great interest, particularly their fluorescence and phosphorescence characteristics, which are highly dependent on their molecular structure and environment. While this compound itself is not known for strong intrinsic luminescence, its derivatives have been engineered to exhibit remarkable photophysical behaviors. researchgate.net

The fluorescence of thianthrene derivatives is often linked to their bent, non-aromatic central dithiine ring, which influences their electronic properties. While thianthrene itself exhibits weak blue fluorescence, modifications to the core structure can significantly enhance emission.

Studies on various thianthrene derivatives have revealed dual fluorescence-phosphorescence at room temperature. researchgate.netresearchgate.net The ratio of fluorescence to phosphorescence can be tuned by altering substituents and their positions on the thianthrene core. researchgate.net For example, donor-acceptor systems incorporating a thianthrene unit have shown tunable emissive properties. researchgate.net The fluorescence spectra of some derivatives, such as thiacalix lookchem.com-2,8-thianthrene, have been recorded and compared to reference compounds, showing slight redshifts in their emission bands. nih.gov

Interactive Table: Photophysical Data of Selected Thianthrene Derivatives

Compound/DerivativeExcitation Wavelength (nm)Emission Wavelength (nm)Quantum Yield (Φ)Stokes Shift (nm)Reference
Thianthrene258Blue fluorescenceWeakNot specified
Thiacalix lookchem.com-2,8-thianthrene271Redshifted vs. TTNot specifiedNot specified nih.gov
Di(thianthren-2-yl)sulfane268Redshifted vs. TTNot specifiedNot specified nih.gov
(4-fluorophenyl)(thianthren-2-yl)methanoneNot specifiedWhite emission0.84Not specified

Thianthrene and its derivatives are particularly noted for their ability to exhibit strong room temperature phosphorescence (RTP). researchgate.netresearchgate.net This phenomenon is attributed to efficient intersystem crossing from the singlet excited state to the triplet state, facilitated by spin-orbit coupling involving the sulfur atoms. researchgate.net

Key findings in phosphorescence studies of thianthrene derivatives include:

Efficient RTP: Compounds with efficient yellow and long-lived green phosphorescence have been characterized. researchgate.net

Dual Fluorescence-Phosphorescence: Several derivatives exhibit both fluorescence and phosphorescence at room temperature, with the potential for creating single-molecule white light emitters. researchgate.net

Influence of Substituents: The introduction of heavy atoms, like bromine, or varying the number of thianthrene donor units can significantly impact the phosphorescent properties. researchgate.net

Oxygen Sensing: The phosphorescence of some thianthrene derivative crystals has been shown to be sensitive to oxygen, suggesting potential applications in sensing. researchgate.net

Theoretical Explanations: The high triplet formation yield and phosphorescent properties are often explained by the involvement of nπ* and ππ* states. researchgate.net The non-planar structure of the thianthrene core and σ−π mixing at the sulfur atoms are key to the strong spin-orbit coupling that promotes phosphorescence.

Phosphorescence spectra are typically recorded at both room temperature and low temperatures (e.g., 77 K or 80 K) to study the temperature dependence of the emission. researchgate.netnih.gov For example, the phosphorescence spectrum of thiacalix lookchem.com-2,8-thianthrene was measured at 77 K with a delay to isolate it from fluorescence. nih.gov

Thermal Analysis for Reaction Kinetics and Stability

Differential Scanning Calorimetry (DSC) is a powerful technique used to investigate the thermal properties of materials, including reaction kinetics and stability. nih.gov For this compound, DSC analysis has been particularly useful in studying its synthesis via nucleophilic aromatic substitution (NAS) reactions.

DSC analysis helps to identify optimal temperature regimes for these reactions. For the NAS synthesis of this compound, an activation energy of 85 kJ/mol has been determined in the temperature range of 110–130°C. This information is critical for controlling the reaction and maximizing yield.

Furthermore, DSC is employed to determine the thermal stability and decomposition threshold of the compound. For this compound, the onset of decomposition, marked by the evolution of CO₂ from decarboxylation, occurs at 145°C. Polyamides derived from thianthrene dicarboxylic acids also exhibit good thermal stabilities. lookchem.com

Interactive Table: Thermal Properties of this compound Synthesis

ParameterValueTemperature Range (°C)MethodReference
Activation Energy (NAS)85 kJ/mol110–130DSC
Decomposition Threshold145 °C>145DSC

X-ray Crystallography for Solid-State Structural Elucidation of Derivatives

X-ray crystallography is an indispensable tool for determining the precise three-dimensional arrangement of atoms in the solid state. This technique has been extensively used to elucidate the structures of thianthrene and its derivatives, providing crucial insights into their conformation and intermolecular interactions. mdpi.com

The crystal structure of thianthrene itself reveals a non-planar, butterfly-like conformation with a distinct dihedral angle between the two benzene (B151609) rings. This bent structure is a hallmark of the thianthrene core and is largely retained in its derivatives.

For derivatives of this compound, X-ray crystallography can confirm:

Molecular Geometry: It provides exact bond lengths and angles, confirming the connectivity of the atoms. For example, in dicarboxylic acid co-crystals, C=O and C-O(H) bond lengths can distinguish between a neutral carboxylic acid and a carboxylate anion. mdpi.com

Intermolecular Interactions: It helps in understanding how molecules pack in the crystal lattice and what types of non-covalent interactions (e.g., hydrogen bonding, π-π stacking) are present. mdpi.com

Isomer Identification: In cases where different isomers are possible, X-ray diffraction analysis can be used to definitively identify the structure of the synthesized compound.

The structural information obtained from X-ray crystallography is vital for correlating the solid-state structure with the observed physical and chemical properties of this compound derivatives.

Applications of Thianthrene 2,7 Dicarboxylic Acid in Advanced Materials Science

Integration into Metal-Organic Frameworks (MOFs)

Metal-Organic Frameworks are highly porous, crystalline materials constructed from metal ions or clusters linked together by organic molecules. The choice of this organic linker is paramount as it dictates the resulting MOF's architecture, stability, and ultimate function. Thianthrene-2,7-dicarboxylic acid has proven to be a highly effective linker, enabling the design of robust frameworks with unique characteristics.

Design Principles and Coordination Chemistry with Metal Ions

The design of MOFs using this compound is anchored in the principles of coordination chemistry. The molecule features two carboxylic acid groups (-COOH) positioned at opposite ends of its fused ring structure. These groups can be deprotonated to form carboxylates (-COO⁻), which then act as "docking points" to bind with metal ions.

This interaction, a form of coordinate bonding, is the fundamental reaction that builds the extended framework. The specific metal ions used and the reaction conditions (such as temperature and solvent) can influence the final geometry and dimensionality of the MOF. The thianthrene (B1682798) linker's dual functional groups allow it to bridge between multiple metal centers, facilitating the creation of stable, three-dimensional porous networks. Furthermore, the sulfur atoms within the thianthrene core can participate in redox reactions, potentially influencing the electronic behavior of the resulting MOF.

Influence of Thianthrene Rigidity and Electron Delocalization on MOF Architecture

Two intrinsic properties of the this compound linker are crucial to the architectures of the MOFs it forms: its rigidity and its electronic structure.

Rigidity: The thianthrene core is a fused, heterocyclic ring system, which imparts significant structural rigidity. Unlike flexible linkers that can bend and rotate, this stiffness helps to create well-defined, predictable, and highly ordered porous structures. This rigidity is a key factor in producing MOFs with high thermal stability and permanent porosity, which are essential attributes for applications in gas storage and separation. The fused-ring structure contributes to greater thermal stability compared to derivatives of thiophene (B33073).

Electron Delocalization: The presence of sulfur atoms and aromatic rings within the thianthrene structure leads to enhanced electron delocalization across the molecule. This extended π-conjugation system is not merely a structural feature; it can imbue the resulting MOF with useful electronic and optical properties. For instance, such electron-rich linkers can be effective "antennas" for absorbing light energy, a property that is being explored for applications in luminescence and photocatalysis.

Comparative Analysis with Other Dicarboxylate Linkers in MOF Construction

To appreciate the unique contributions of this compound, it is useful to compare it with other dicarboxylate linkers used in MOF synthesis.

Thiophene-2,5-dicarboxylic acid is a smaller, single-ring heterocyclic linker. While it also contains a sulfur atom and two carboxylate groups, its smaller size and different geometry lead to distinct MOF structures.

MOFs constructed with this linker have demonstrated a wide range of architectures and properties. For example, when combined with Strontium (Sr²⁺), it forms a 3D framework with rhombus-shaped channels. rsc.org With Lanthanide ions (Ln³⁺), it can form anionic frameworks with varied helical substructures and interesting photoluminescent properties. acs.org Its use with Zinc (Zn²⁺) has led to the creation of MOFs with hierarchical pores that are efficient catalysts for CO₂ fixation. rsc.org The polarizable sulfur atom in the thiophene ring can enhance host-guest interactions, which is beneficial for gas adsorption and selectivity. mdpi.com However, the larger, more rigid, and more electron-rich thianthrene core generally imparts greater thermal stability and can lead to more complex and potentially more robust framework topologies.

This linker is based on a fluorenone core, which is also a rigid, aromatic structure. It is used as a precursor in the development of fluorene-based polymers and for studying electron transport properties in materials. While it possesses the necessary dicarboxylate groups for MOF construction, specific, well-documented examples of its use as a primary linker in creating crystalline MOFs are not prevalent in the reviewed literature. Its rigid, planar structure with a central carbonyl (C=O) group suggests it would produce stable frameworks. The electron-withdrawing nature of the fluorenone system would likely impart different electronic and adsorptive properties to a MOF compared to the electron-donating sulfur-rich thianthrene linker.

The specific isomer 5-oxo-2,3-dihydro-5H- mdpi.comthiazolo[3,2-a]pyridine-3,7-dicarboxylic acid (TPDCA) is a fluorescent compound synthesized from citric acid and L-cysteine. nih.gov Its crystal structure reveals a bicyclic fragment with a non-planar, envelope-like conformation in its five-membered ring. nih.gov

For a more direct comparison in MOF construction, a close analogue, Thiazolo[5,4-d]thiazole-2,5-dicarboxylic acid (H₂TTZ) , provides significant insight. The H₂TTZ linker has a rigid, planar backbone with an extended π-conjugated system, which leads to strong fluorescence. rsc.org When used in MOFs, it exhibits different coordination behavior compared to simple carboxylates. It preferentially adopts an N,O-chelating mode with some transition metals (like Mn, Co, Zn, Cu), forming 1D polymeric chains, a behavior that can suppress the formation of porous 3D structures. rsc.org With silver (Ag⁺), it forms a dense 3D framework. rsc.org This contrasts with the typical O,O'-bridging of this compound, whose primary role is to form robust, porous networks. The presence of both nitrogen and sulfur in the TPDCA and H₂TTZ core enables fluorescence via π-conjugation, a property that is a key feature of the materials it forms. rsc.org

Table 1: Comparative Properties of Dicarboxylate Linkers for MOF Construction

Feature This compound Thiophene-2,5-dicarboxylic acid 9-Fluorenone-2,7-dicarboxylic acid Thiazolo[5,4-d]thiazole-2,5-dicarboxylic acid (Analogue for TPDCA)
Core Structure Fused, non-planar, sulfur-containing heterocyclic Single thiophene ring Planar, aromatic fluorenone Fused, planar, nitrogen & sulfur-containing heterocyclic
Rigidity High Moderate High High rsc.org
Key Functional Atoms 2x Sulfur, 2x Carboxylate 1x Sulfur, 2x Carboxylate 1x Ketone, 2x Carboxylate 2x Nitrogen, 2x Sulfur, 2x Carboxylate
Typical Coordination O,O'-bridging via carboxylates O,O'-bridging via carboxylates rsc.org (Expected) O,O'-bridging via carboxylates N,O-chelating and O,O'-bridging rsc.org
Resulting MOF Dimensionality Typically 3D porous networks 1D, 2D, and 3D frameworks rsc.orgacs.orgrsc.org Not well documented in literature 1D chains or dense 3D frameworks rsc.org
Notable Properties High thermal stability, redox activity Luminescence, catalysis, guest-responsive properties acs.orgrsc.org Electron transport properties in polymers Strong fluorescence, high charge-carrier mobility rsc.org

MOF Applications in Gas Storage and Separation

Metal-Organic Frameworks (MOFs) are highly porous, crystalline materials constructed from metal ions or clusters linked by organic ligands. nih.gov Their vast internal surface areas and tunable pore environments make them exceptionally promising for applications in gas storage and separation. nih.govmdpi.com The strategic selection of the organic linker is crucial in tailoring the chemical and physical properties of the MOF for specific tasks, such as capturing and storing gases like hydrogen, methane (B114726), or carbon dioxide. nih.govresearchgate.net

MOFs have demonstrated significant potential as solid adsorbents for various gases. researchgate.net The ability to modify the structure and functionality of the organic linkers allows for the creation of MOFs with selective adsorption capabilities, which is vital for separating gas mixtures. nih.gov While the use of heterocyclic dicarboxylates as linkers is a common strategy in MOF synthesis, specific data on the performance of MOFs constructed directly from this compound for gas storage and separation are not extensively detailed in the available research. However, the inherent properties of the thianthrene unit, such as its rigidity and defined geometry, suggest its potential as a candidate for creating robust frameworks suitable for such applications.

MOF Applications in Luminescence Sensing and Environmental Contaminant Removal

Luminescent MOFs (L-MOFs) have garnered significant attention as a class of sensory materials for detecting environmental pollutants with high sensitivity and selectivity. mdpi.comnih.gov These frameworks can detect the presence of specific metal ions, anions, and small organic molecules, often through a mechanism of luminescence quenching or enhancement. nih.govresearchgate.net The design of L-MOFs often involves incorporating ligands that can interact specifically with target analytes. nih.gov

MOFs constructed from sulfur-containing linkers have shown particular efficacy in this area. For instance, a thiophene-based MOF has been demonstrated as an efficient luminescent sensor for heavy metal ions like Hg(II) and Cu(II), as well as for salicylaldehyde. nih.gov Furthermore, MOFs are being actively explored for the removal of environmental contaminants from water, including pesticides and other hazardous organic compounds. nih.govnih.gov The porous structure of MOFs allows them to trap pollutant molecules, effectively removing them from the solution. nih.gov MOFs have been successfully used to detect and reduce toxic substances like 4-nitrophenol (B140041) and various antibiotics in water. mdpi.com The development of MOFs capable of recyclable detection and removal represents a significant advancement in environmental remediation technologies. nih.gov

Development of High-Performance Polymeric Materials

The incorporation of the thianthrene nucleus into polymer backbones is a strategic approach to developing high-performance materials with enhanced thermal and mechanical properties. Aromatic polyamides, in particular, benefit from the introduction of this rigid and non-coplanar heterocyclic unit. dtic.milntu.edu.tw

Thianthrene-Based Polyamides

New aromatic polyamides based on this compound have been successfully synthesized using the direct polycondensation method. dtic.milusm.eduacs.org This process involves the reaction of the dicarboxylic acid with various aromatic diamines, such as 4,4'-oxydianiline (B41483) (ODA) and 1,4-phenylenediamine (PDA). dtic.milusm.edu The polymerization is typically carried out in a polar aprotic solvent like N-methyl-2-pyrrolidinone (NMP), using triphenyl phosphite (B83602) (TPP) and pyridine (B92270) as condensing agents. usm.eduacs.org This method avoids the need to first convert the dicarboxylic acid to a more reactive species like an acid chloride, offering a more direct route to high molecular weight polymers. nih.gov The resulting polyamides have been obtained with inherent viscosities ranging from 1.29 to 2.39 dL/g, indicating the formation of high molecular weight polymers. usm.eduacs.org

A key advantage of incorporating the thianthrene moiety into polyamides is the significant enhancement of their thermal stability and solubility. dtic.mil These polyamides exhibit excellent thermal resistance, with decomposition temperatures beginning above 400°C in both nitrogen and air atmospheres. dtic.mil This high thermal stability is attributed to the rigid aromatic backbone. sciensage.info Compared to analogous polymers derived from thianthrene diamines, those synthesized from the dicarboxylic acid derivatives show higher thermal stabilities. dtic.mil

Furthermore, the non-planar, bent structure of the thianthrene unit, with its characteristic dihedral angle, disrupts the efficient packing of polymer chains. dtic.mil This disruption reduces intermolecular forces and leads to improved solubility in organic solvents compared to typical rigid-rod aramids. dtic.mil The polymers show good solubility in solvents like N,N-dimethylformamide (DMF) and N,N-dimethylacetamide (DMAc), particularly when lithium chloride (LiCl) is added. dtic.milusm.edu

Table 1: Thermal Properties of Thianthrene-Based Polyamides

Polymer Diamine Used TGA Decomposition Temp. (10% weight loss, °C) in N₂ TGA Decomposition Temp. (10% weight loss, °C) in Air
Poly(ODA-Thianthrene-2,7) 4,4'-Oxydianiline 515 505
Poly(PDA-Thianthrene-2,7) 1,4-Phenylenediamine 520 510

Data sourced from studies on polyamides derived from this compound. dtic.mil

Table 2: Solubility of Thianthrene-Based Polyamides

Polymer Diamine Used NMP DMAc DMF
Poly(ODA-Thianthrene-2,7) 4,4'-Oxydianiline ++ ++ ++
Poly(PDA-Thianthrene-2,7) 1,4-Phenylenediamine + + +

Key: ++ (Soluble at room temperature), + (Soluble on heating). dtic.mil

The enhanced solubility of thianthrene-based polyamides allows for the casting of polymer films from solution. dtic.milusm.edu Films cast from N,N-dimethylformamide (DMF) or N,N-dimethylacetamide (DMAc)/LiCl solutions have been analyzed. usm.edu These films exhibit good toughness and flexibility. dtic.mil These desirable mechanical properties are consistent with the formation of high molecular weight polymers and the low crystallinity resulting from the thianthrene unit's non-planar structure. dtic.mil

Table 3: List of Chemical Compounds

Compound Name Role/Type
This compound Monomer, Organic Linker
4,4'-Oxydianiline (ODA) Monomer, Diamine
1,4-Phenylenediamine (PDA) Monomer, Diamine
N-methyl-2-pyrrolidinone (NMP) Solvent
Triphenyl phosphite (TPP) Condensing Agent
Pyridine Condensing Agent
N,N-dimethylformamide (DMF) Solvent
N,N-dimethylacetamide (DMAc) Solvent
Lithium chloride (LiCl) Solubility Aid
Metal-Organic Framework (MOF) Material Class
Polyamide Polymer Class
Salicylaldehyde Organic Contaminant
4-Nitrophenol Toxic Substance
Mercury(II) (Hg(II)) Heavy Metal Ion

Thianthrene-Containing Polybenzoxazoles

Polybenzoxazoles (PBOs) are a class of high-performance polymers known for their exceptional thermal and mechanical properties. The incorporation of the thianthrene moiety into the PBO backbone has been a subject of research to further enhance these characteristics.

Synthesis Routes

Thianthrene-containing polybenzoxazoles are typically synthesized through a solution polycondensation reaction. usm.edudtic.mil One common method involves the reaction of thianthrene-2,7-dicarbonyl chloride with bis-o-aminophenols in polyphosphoric acid (PPA). usm.edudtic.mil The polymerization is carried out at elevated temperatures, typically ranging from 90 to 200°C. usm.edudtic.mil PPA serves as both the solvent and a condensing agent, facilitating the formation of the benzoxazole (B165842) ring. dtic.mil The initial P₂O₅ content of the PPA is crucial for maintaining a low viscosity to ensure proper mixing of the monomers and is adjusted during the reaction to drive the condensation to completion. dtic.mil This process allows for the direct casting of transparent, flexible, and tough PBO films from the polymerization mixture. usm.edudtic.mil

Impact on Polymer Thermal Properties and Solubility

The inclusion of the thianthrene unit has a significant impact on the properties of the resulting polybenzoxazoles. These polymers exhibit excellent thermal stability, with glass transition temperatures (Tg) ranging from 298 to 450°C. usm.edudtic.mil Thermogravimetric analysis confirms their robustness in both air and nitrogen atmospheres. usm.edudtic.mil However, the introduction of the bent thianthrene structure does not consistently lead to improved solubility. usm.edu Nonfluorinated thianthrene-containing PBOs are generally soluble only in strong acids. usm.edudtic.mil Despite this, the polymers can be processed into tough, transparent films. usm.eduusm.edu

PropertyValue
Glass Transition Temperature (Tg)298 - 450 °C usm.edudtic.mil
SolubilitySoluble in strong acids usm.edudtic.mil
Film QualityTransparent, flexible, and tough usm.edudtic.mil

Poly(arylene sulfide)s with Thianthrene-2,7-disulfanyl Moieties

Poly(arylene sulfide)s (PASs) are a class of high-performance thermoplastics known for their excellent thermal stability, chemical resistance, and mechanical properties. The incorporation of thianthrene-2,7-disulfanyl moieties into the polymer backbone has been explored to further enhance these properties, particularly the refractive index.

The synthesis of these polymers is often achieved through nucleophilic aromatic substitution polymerization. researchgate.netresearchgate.net For instance, 2,7-difluorothianthrene (B1603444) can be reacted with various dithiols, such as 4,4′-thiobisbenzenethiol or m-benzenedithiol, to produce thianthrene-based poly(phenylene sulfide)s (TPPSs). rsc.org These reactions result in polymers with high thermal stability, exhibiting glass transition temperatures in the range of 143–147 °C and 5% weight-loss temperatures exceeding 430 °C. researchgate.netrsc.org A key feature of these TPPSs is their exceptionally high refractive indices, reaching up to 1.8020, while maintaining high transparency in the visible region and low birefringence. researchgate.netrsc.org

PropertyValue
Glass Transition Temperature (Tg)143 - 147 °C researchgate.netrsc.org
5% Weight-Loss Temperature> 430 °C researchgate.netrsc.org
Refractive IndexUp to 1.8020 researchgate.netrsc.org
Optical PropertiesHigh transparency in the visible region, low birefringence researchgate.netrsc.org

Application in Flame Retardant Materials

The inherent thermal stability and the chemical structure of this compound make it a candidate for developing flame-retardant materials. The thianthrene unit is thought to disrupt combustion processes, thereby imparting flame retardancy to the polymer matrix into which it is incorporated.

Fabrication of Selective Polymer Membranes for Gas Permeation (e.g., SO₂/O₂/N₂ separation)

The unique molecular structure of polymers derived from this compound lends itself to applications in gas separation membranes. The incorporation of triptycene (B166850) units into polybenzoxazole structures, for example, has been shown to create ultrafine microporosity. rsc.org This leads to polymers with a significant fractional free volume, enabling both high gas permeabilities and selectivities. rsc.org

For instance, PBO films have demonstrated impressive performance in separating gases like H₂ and CO₂ from methane (CH₄). rsc.org One such film exhibited a H₂ permeability of 810 barrer and a CO₂ permeability of 270 barrer, with H₂/CH₄ and CO₂/CH₄ selectivities of 200 and 67, respectively. rsc.org Polymeric membranes are considered a more energy-efficient alternative to traditional gas separation methods. nih.gov While the direct application of this compound based polymers for SO₂/O₂/N₂ separation is a specific area of interest, the broader class of polyimide and PBO membranes are extensively studied for various gas separations, including O₂/N₂. nih.govmdpi.comsemanticscholar.org The performance of these membranes is often evaluated based on their permeability and selectivity for different gas pairs.

Gas PairSelectivity
H₂/CH₄200 rsc.org
CO₂/CH₄67 rsc.org

Mechanistic and Computational Studies of Thianthrene 2,7 Dicarboxylic Acid and Its Derivatives

Elucidation of Reaction Mechanisms for Thianthrene-Derived Species

The introduction of a thianthrene (B1682798) unit into aromatic compounds, a process known as thianthrenation, is a versatile strategy for C-H functionalization. nih.govacs.orgresearchgate.netnih.govescholarship.org Understanding the mechanisms of these reactions is crucial for controlling their outcomes and expanding their applications.

Photoinduced Ligand-to-Metal Charge Transfer Mechanisms

Photoinduced ligand-to-metal charge transfer (LMCT) is a powerful activation strategy in modern organic synthesis. rsc.orgrsc.org This process involves the excitation of a complex where an electron is transferred from a ligand-centered orbital to a metal-centered orbital, typically resulting in a reduced metal center and a reactive radical species derived from the ligand. nih.govnih.gov While LMCT is broadly studied in base-metal catalysis, particularly with iron, its principles are relevant to the photochemistry of thianthrene derivatives. rsc.orgnih.gov

In the context of thianthrene chemistry, photoinduced processes often involve the formation of a thianthrene radical cation. rsc.orgresearchgate.net For instance, a dual copper/photoredox catalyst system has been used for the bicyclopentylation of alcohols with thianthrenium reagents. acs.orgnih.gov In this system, quenching of the excited photoredox catalyst can lead to the reduction of the thianthrenium salt, generating a radical intermediate. nih.gov The thianthrene radical cation itself can also act as a transient single-electron transfer (SET) mediator in photoinduced reactions, enabling transformations like thiocyanation and selenocyanation of aryl thianthrenium salts without the need for an external photocatalyst. researchgate.net

Role of Intermediates (e.g., O-trifluoracetylthianthrene S-oxide, thianthrene dication)

Experimental and computational studies have identified key reactive intermediates in the C-H thianthrenation of arenes. nih.govacs.orgresearchgate.net Two principal mechanisms have been proposed, both leading to the formation of aryl thianthrenium salts. nih.govnih.govescholarship.org

One pathway involves the direct attack of an arene on O-trifluoracetylthianthrene S-oxide (TT+-TFA) . nih.govacs.org This intermediate is formed from the reaction of a thianthrene S-oxide with an activating agent like triflic anhydride. rsc.orgnih.govresearchgate.net The other proposed mechanism proceeds through a thianthrene dication (TT2+) , which is formed via electron transfer under acidic conditions. nih.govacs.orgresearchgate.net The high electrophilicity of the thianthrene dication intermediate is believed to contribute significantly to the reaction's high regioselectivity. rsc.org Isotopic labeling experiments in related sulfoxide (B87167) activation reactions support the formation of S-O-S dication intermediates. nih.gov

Involvement of Radical Species in Transformations

Radical species play a pivotal role in the transformations of thianthrene derivatives, particularly aryl thianthrenium salts. The thianthrene radical cation (TT•+) is a key species that can be readily formed by the oxidation of thianthrene. rsc.orgwikipedia.org This radical cation can be generated through various means, including interaction with an excited photocatalyst or via an electron donor-acceptor (EDA) complex. rsc.orgresearchgate.net

Once formed, thianthrene-derived radicals participate in diverse bond-forming reactions. For example, the reduction of aryl thianthrenium salts can generate aryl radicals. rsc.org These aryl radicals can then be used in a variety of coupling reactions, such as the C-H arylation of heterocycles. rsc.org In some photoinduced, catalyst-free systems, the UV-light-mediated disruption of the C–S bond in an aryl thianthrenium salt produces both a thianthrene radical cation and an aryl radical, which then combine with a heteroarene to form biaryl products. rsc.org

Factors Governing Site Selectivity in Aromatic Substitutions (e.g., para-selectivity)

A hallmark of the C-H thianthrenation reaction is its exceptionally high para-selectivity for monosubstituted arenes, often exceeding that of other electrophilic aromatic substitutions like halogenation or borylation. nih.govacs.orgresearchgate.net For ethylbenzene, a para isomer selectivity of greater than 200:1 has been reported. acs.orgresearchgate.net

This high selectivity is attributed to a mechanism involving the reversible interconversion of different Wheland-type intermediates (σ-complexes) prior to a final, irreversible deprotonation step. nih.govacs.orgresearchgate.net The regioselectivity is ultimately dictated by the distinct stabilities of these σ-complexes, which are governed by both electronic and steric effects. nih.govacs.org Electronic effects favor the para and ortho positions over the meta position, while the significant steric bulk of the thianthrene electrophile strongly disfavors the ortho position, leading to the outstanding preference for para substitution. nih.govacs.org The reversibility of the initial addition allows the system to equilibrate and favor the thermodynamically most stable para-intermediate before the final deprotonation locks in the regioselectivity. nih.gov

Regioselectivity of Toluene (B28343) Thianthrenation
ConditionsPara:Meta:Ortho RatioProposed Intermediate
Standard (TFAA, H₂SO₄)>100:1:1TT²⁺ or TT⁺–TFA
Excess H₂SO₄ (no TFAA)~100:1:1TT²⁺

Data sourced from experimental analysis of toluene thianthrenation, highlighting the consistent high para-selectivity under different acidic conditions that generate the key electrophilic intermediates. acs.org

Computational Chemistry Approaches

Computational methods, particularly Density Functional Theory (DFT), have been indispensable in corroborating experimental findings and providing deeper insight into the electronic structure and reactivity of thianthrene and its derivatives. acs.org

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Orbitals

The analysis of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial for understanding a molecule's reactivity and electronic transitions. rsc.org For π-extended thianthrene derivatives, DFT calculations have shown that the HOMO is often localized on the central 1,4-dithiine moiety, while the LUMO can be distributed across other parts of the conjugated system. rsc.org The calculated HOMO-LUMO energy gap provides an estimate of the electronic excitation energy. rsc.org These computational models are essential for interpreting experimental absorption spectra and predicting the photophysical properties of new thianthrene-based materials. rsc.org

Calculated Electronic Properties of π-Extended Thianthrenes (B3LYP/6-31+G(d,p))
CompoundHOMO (eV)LUMO (eV)Energy Gap (eV)
Phenanthro[9,10-b]thianthrene (3ca)-5.90-1.744.16
Corannuleno[1,2-b]thianthrene (3ea)-6.04-2.293.75

Data sourced from DFT calculations on specific polycyclic thianthrene derivatives, illustrating how computational methods are used to determine key electronic parameters. rsc.org

Predictive Modeling for Compound Reactivity and Stability

Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool for predicting the reactivity and stability of thianthrene-2,7-dicarboxylic acid and its related derivatives. These predictive models allow researchers to understand the electronic structure and forecast the behavior of these molecules in various chemical environments.

Quantum chemical calculations are essential for optimizing the molecular geometry of thianthrene and its derivatives as a first step in analyzing their properties. Methods like the B3LYP/6-31G(d,p) level of theory are commonly employed for this purpose. Such calculations provide insights into the inherent non-planar, bent structure of the neutral thianthrene core, which has a significant impact on its stability and reactivity. rsc.org

A key aspect of predictive modeling is the calculation of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy levels of these orbitals are crucial indicators of a compound's electron-donating and accepting capabilities. For instance, in π-extended thianthrene derivatives, DFT calculations have been used to determine the HOMO and LUMO energy levels, revealing how structural modifications influence the electronic properties. rsc.org In one study on a phenanthrene-fused thianthrene, the HOMO was found to be localized on the 1,4-dithiine moiety, identifying it as the likely site for initial oxidation. rsc.org

Predictive modeling also extends to the behavior of these compounds in redox reactions. Ab initio molecular dynamics simulations based on DFT have been used to compute the redox potentials of the thianthrene (TH) core in solution. nih.govacs.org These simulations can accurately predict the potentials for oxidation events, such as the conversion from the neutral species to its radical cation (TH•⁺) and subsequently to the dication (TH²⁺). nih.govacs.org The models can account for significant changes in geometry upon oxidation, where the thianthrene molecule transitions from a bent to a more planar conformation. nih.govresearchgate.net This predictive capability is vital for designing thianthrene-based materials for applications like organic redox flow batteries. mit.edu

Furthermore, computational models can predict the structures of excited states. By applying theories such as the pseudo-Jahn-Teller effect to an accurate, calculated force field of the ground state, it is possible to predict the geometry of the first excited singlet (S1) and triplet (T1) states. This information is valuable for developing thianthrene-based luminophores for technologies like Organic Light-Emitting Diodes (OLEDs).

Below is a table of computationally predicted electronic properties for a representative π-extended thianthrene derivative.

PropertyCalculated ValueMethodNotes
HOMO Energy-5.90 eVB3LYP/6-31+G(d,p)Localized on the 1,4-dithiine moiety. rsc.org
LUMO Energy-1.74 eVB3LYP/6-31+G(d,p)Localized on the phenanthrene (B1679779) moiety. rsc.org
Inversion BarrierVariesB3LYP/6-31+G(d,p)Examined for ground and transition states. rsc.org

Computational Validation of Experimental Findings

Computational methods are frequently employed to validate and interpret experimental data, providing a deeper understanding of the observed phenomena for this compound and its derivatives. This synergy between computation and experimentation is crucial for confirming molecular structures, assigning spectral features, and verifying electrochemical properties.

A significant application of computational validation is in the structural elucidation of isomers. In one case, X-ray diffraction analysis was insufficient to distinguish between two different fluoro-substituted benzoyl-thianthrene isomers. To resolve this ambiguity, researchers performed IR absorption measurements and complemented them with DFT calculations of all vibrational modes for the candidate structures. By comparing the calculated vibrational frequencies with the experimental IR spectrum, they could confidently identify the correct isomer. The calculated frequencies were found to be in good agreement with the experimental spectrum.

Similarly, computational chemistry provides unambiguous assignments for complex vibrational spectra. The combination of infrared (IR), Raman, and inelastic neutron scattering (INS) spectroscopies allows for the observation of all vibrational modes of the thianthrene molecule. researchgate.net Periodic DFT calculations on the crystal's unit cell can accurately reproduce these spectra, enabling a comprehensive assignment of each observed band to specific molecular motions, such as C-S stretching and C-S-C bending modes. researchgate.net

The validation of electrochemical data is another area where computational modeling excels. The redox potentials of thianthrene have been computed using molecular dynamics simulations combined with free energy calculations. nih.govacs.org These theoretical predictions show excellent agreement with experimentally measured values. For example, the calculated redox potentials for the reactions involving tetrathiafulvalene (B1198394) (TTF) and thianthrene (TH) were determined to be 0.95 ± 0.06 V and 1.09 ± 0.06 V, which correspond remarkably well to the experimental data of 0.93 V and 1.08 V, respectively. nih.govacs.org This strong correlation validates the accuracy of the computational approach, even for systems like thianthrene that undergo substantial geometric changes upon oxidation. nih.gov

The table below presents a comparison of computationally predicted and experimentally determined redox potentials for the thianthrene (TH) core.

Redox ReactionComputationally Predicted Potential (V)Experimental Potential (V)Computational Method
TH•⁺ + TTF → TH + TTF•⁺0.95 ± 0.060.93Ab initio MD / DFT nih.govacs.org
TH²⁺ + TTF•⁺ → TH•⁺ + TTF²⁺1.09 ± 0.061.08Ab initio MD / DFT nih.govacs.org

Research into Biological Activities and Interactions of Thianthrene 2,7 Dicarboxylic Acid Derivatives

Investigations into Antimicrobial Properties

Derivatives of thianthrene-2,7-dicarboxylic acid have demonstrated notable potential as antimicrobial agents. Research indicates that these compounds, particularly esters such as dimethyl thianthrene-2,7-dicarboxylate, exhibit inhibitory effects against a variety of bacteria.

Studies have highlighted that derivatives of this compound are effective against both Gram-positive and Gram-negative bacteria. This broad spectrum of activity suggests that these compounds could be valuable in the development of new antimicrobial treatments. While specific minimum inhibitory concentration (MIC) values from comprehensive studies on this compound derivatives are not widely detailed in publicly available literature, preliminary findings confirm their promising antibacterial action.

The antimicrobial mechanism of this compound derivatives is believed to be linked to their distinct chemical structure. It is proposed that these compounds may disrupt essential cellular processes in bacteria. The electron-rich nature of the thianthrene (B1682798) core is thought to facilitate interactions with bacterial cell membranes or interfere with critical metabolic pathways, ultimately inhibiting bacterial growth. The presence of sulfur atoms can enhance the molecule's reactivity with biological targets, and under certain conditions, the formation of radical cations may induce cellular stress, contributing to the antimicrobial effect.

Exploration of Anticancer Effects

In the field of oncology, this compound and its derivatives are being investigated for their potential as anticancer agents. Preliminary research suggests they may selectively combat cancer cells through various molecular interactions.

Initial studies have documented the selective cytotoxicity of this compound against certain cancer cell lines. Research has shown that the compound can induce a dose-dependent response, indicating its potential as a targeted therapeutic agent. However, specific IC50 values (the concentration required to inhibit the growth of 50% of cells) across a wide range of cancer cell lines are not extensively documented in available research.

The anticancer activity of these derivatives appears to stem from their ability to interfere with molecular pathways essential for cancer cell survival and growth. Investigations suggest that these compounds can disrupt processes related to cell proliferation and apoptosis (programmed cell death). By targeting these pathways, this compound derivatives may inhibit tumor growth and progression. Some related sulfur-containing heterocyclic compounds have been shown to arrest the cell cycle, a mechanism that is also being explored for thianthrene derivatives.

A key aspect of the proposed anticancer mechanism involves the unique electronic properties of the thianthrene structure. The sulfur atoms in the molecule allow it to act as an electron donor in biochemical reactions. This capability may facilitate interactions with reactive oxygen species (ROS), leading to increased oxidative stress within cancer cells. Elevated oxidative stress can damage cellular components and trigger apoptosis, thereby selectively killing cancer cells, which often have a compromised ability to handle oxidative imbalances compared to healthy cells. This induction of oxidative stress is a promising avenue for developing new cancer therapies.

Note on Data Tables: Despite a comprehensive search of available literature, specific quantitative data such as Minimum Inhibitory Concentration (MIC) values for microbial strains and IC50 values for cancer cell lines for this compound and its direct derivatives were not found. Therefore, interactive data tables could not be generated. The information presented is based on qualitative findings from existing research.

Interactions with Biological Macromolecules

The biological activity of this compound derivatives is closely linked to their interactions with vital cellular components, notably nucleic acids and metal ions. These interactions are influenced by the compound's rigid, electron-rich thianthrene core and the reactive carboxylic acid functional groups.

Derivatives of this compound are understood to interfere with the proper functioning of nucleic acids. This interaction is a potential mechanism behind their observed antimicrobial and anticancer properties. The planar, aromatic structure of the thianthrene core is a key feature that could facilitate non-covalent interactions with the stacked base pairs of DNA. While specific mechanistic studies on this compound itself are limited, the behavior of similar heterocyclic aromatic compounds suggests potential modes of action.

One likely mechanism is DNA intercalation , where the flat thianthrene ring system inserts itself between the base pairs of the DNA double helix. This action can distort the helical structure, interfering with processes like DNA replication and transcription that rely on the precise reading of the genetic code. mdpi.com Such interference can lead to the inhibition of cell proliferation, a hallmark of some anticancer agents. mdpi.com Furthermore, these compounds may act as inhibitors of key enzymes involved in maintaining DNA topology and replication, such as topoisomerases or DNA polymerases. mdpi.com The parent compound, thianthrene, has been noted for its potential to interfere with nucleic acid function. nih.gov

Potential Mechanism Description Consequence Supporting Rationale
DNA Intercalation The planar aromatic thianthrene core inserts between DNA base pairs.Causes structural distortion of the DNA helix, potentially leading to frame-shift mutations. mdpi.comInhibition of DNA replication and transcription by preventing enzyme binding and progression. mdpi.com
Enzyme Inhibition Direct binding to active sites of enzymes crucial for DNA processing (e.g., topoisomerases, polymerases).Halts DNA replication, transcription, and repair processes.A common mode of action for chemotherapeutic agents with heterocyclic structures. mdpi.com
Radical Formation The thianthrene moiety can form radical cations, which can interact with and damage DNA. Induces oxidative stress and direct damage to the DNA backbone or bases.Cellular stress responses, potentially leading to apoptosis in target cells.

The carboxylic acid groups at the 2 and 7 positions of the thianthrene ring are crucial for the compound's ability to interact with metal ions present in biological systems. These groups can act as bidentate or monodentate ligands, forming stable coordination complexes (chelates) with essential metal ions such as copper, zinc, cobalt, and nickel. ijper.orgresearchgate.net

The formation of these metal complexes can significantly alter the biological activity of the parent dicarboxylic acid derivative. ijper.org Chelation often enhances the lipophilicity of the compound, which can facilitate its transport across cellular membranes, thereby increasing its bioavailability and potency. ijper.org The geometry of the resulting metal complex—often octahedral or tetrahedral—plays a critical role in how it interacts with biological targets. ijper.orgresearchgate.net This coordination can influence redox processes and the compound's ability to bind to target sites on proteins or nucleic acids, potentially enhancing its therapeutic or toxic effects. researchgate.net

Metal Ion Potential Coordination Site Complex Geometry (Predicted) Potential Biological Implication
Copper (Cu²⁺) Carboxylate oxygen atomsOctahedral / Tetrahedral ijper.orgEnhanced antimicrobial and anticancer activity; alteration of redox potential. ijper.org
Zinc (Zn²⁺) Carboxylate oxygen atomsTetrahedral ijper.orgresearchgate.netModulation of enzyme activity, particularly zinc-finger proteins involved in gene transcription.
Cobalt (Co²⁺) Carboxylate oxygen atomsOctahedral ijper.orgresearchgate.netPotential enhancement of biological activity through complex formation. ijper.org
Nickel (Ni²⁺) Carboxylate oxygen atomsOctahedral ijper.orgCan increase the compound's ability to interact with various biological molecules. ijper.org

Bioaccumulative Potential and Environmental Impact Considerations in Biological Systems

The environmental fate of thianthrene and its derivatives is a significant area of concern due to their potential for bioaccumulation. nih.gov Studies on the parent compound, thianthrene, show that it is readily absorbed by fish from the surrounding water, leading to its classification in the "bioaccumulative category". nih.gov

Investigations into the metabolic fate of thianthrene compounds have revealed that they undergo limited degradation in mammalian systems. Metabolism in mammals appears restricted to ring oxidation and subsequent conjugation, with very little breakdown of the core heterocyclic ring structure. nih.gov This resistance to degradation contributes to its persistence in organisms.

In contrast, certain microorganisms have demonstrated the ability to degrade the thianthrene molecule by rupturing the carbon-sulfur bonds, suggesting a potential pathway for bioremediation. nih.gov However, the slow rate of degradation in higher organisms, combined with its lipophilic nature, raises concerns about its potential to accumulate in food chains and exert long-term effects on aquatic ecosystems. nih.gov

System Finding Reference
Aquatic Organisms (Fish) Readily taken up from the environment; classified as "bioaccumulative." nih.gov
Mammalian Systems (Rats) Limited metabolism, primarily ring oxidation and conjugation. No significant degradation of the core structure. The majority is excreted. nih.gov
Microorganisms Capable of rupturing the carbon-sulfur linkages and degrading the ring system. nih.gov
Environmental Persistence Considered persistent due to limited degradation in mammalian systems and bioaccumulative properties in aquatic life. nih.gov

Q & A

Q. What are the standard synthetic routes for Thianthrene-2,7-dicarboxylic acid (TDA), and how are reaction conditions optimized?

TDA is typically synthesized via cyclization reactions using precursors such as substituted pyrenes or naphthalene derivatives. For example, a common method involves refluxing a precursor (e.g., compound 6 in Scheme 1) with sodium ethoxide and tetraethoxysilane in ethanol, acting as a water-binding agent to drive the reaction . Optimization includes controlling reflux duration (e.g., 1 hour), solvent purity, and stoichiometric ratios to minimize side products. Crystallization from ethanol is critical for isolating pure TDA, as competing isomers may form during synthesis .

Q. Which spectroscopic and analytical techniques are essential for characterizing TDA?

Structural validation relies on ¹H NMR and ¹³C NMR to confirm aromatic proton environments and carboxylate group positions . Elemental analysis (C, H, N) ensures purity (±0.4% deviation from theoretical values) . Melting point determination (e.g., decomposition at 194–196°C) and sublimation behavior (e.g., initiation at 250°C) provide additional purity checks .

Q. How are purification challenges addressed during TDA synthesis?

Side products and isomers are mitigated via selective crystallization (e.g., ethanol recrystallization) and vacuum sublimation . For example, tetraethoxysilane acts as a dehydrating agent to suppress hydrolysis of intermediates, improving yield .

Advanced Research Questions

Q. What strategies resolve scalability limitations in TDA synthesis for bulk MOF production?

Traditional methods (e.g., seven-step synthesis starting from 1,5-naphthalenediol) are inefficient for yields >100 mg . Scalable routes involve palladium-catalyzed carbonylation of dibromopyrene derivatives, avoiding organolithium reagents and enabling gram-scale production . Solvent choice (e.g., DMF with acetic acid modulation) and controlled heating (120°C) enhance crystallinity in MOF precursors .

Q. How does TDA’s structural rigidity influence its performance in MOFs and sensors?

TDA’s planar pyrenyl core and directional hydrogen-bonding groups (carboxylic acids) promote structural homology between 2D and 3D crystals, critical for designing MOFs with predictable porosity . For example, NU-400 MOFs derived from TDA exhibit high surface areas and catalytic activity in air oxidation of sulfur mustard simulants . Fluorescence properties (e.g., solvatochromic shifts in emission spectra) enable applications in chemical sensing .

Q. How do data contradictions arise in TDA-based MOF luminescence studies, and how are they resolved?

Discrepancies in emission profiles may stem from solvent polarity (e.g., λfluor = 395 nm in toluene vs. 525 nm in ethanol) or coordination geometry variations (e.g., Zn<sup>2+</sup> vs. Cd<sup>2+</sup> nodes) . Methodological consistency in excitation wavelengths and solvent degassing protocols minimizes artifacts. Comparative studies using isostructural MOFs clarify ligand-vs.-metal contributions .

Q. What computational methods validate TDA’s role in MOF conductivity or catalysis?

Density functional theory (DFT) models predict electronic band structures and charge-transfer pathways in TDA-based MOFs. For example, simulations of [Zn2(TDA)2(DABCO)] correlate linker planarity with enhanced π-conduction and selective MnO4<sup>−</sup> detection . Experimental validation via impedance spectroscopy or cyclic voltammetry bridges computational and empirical data .

Methodological Considerations

  • Synthesis Reproducibility : Document reaction atmospheres (e.g., nitrogen for air-sensitive steps) and sublimation parameters (temperature gradients, vacuum levels) .
  • MOF Design : Prioritize linkers with strong intermolecular interactions (hydrogen bonds, π-stacking) to ensure structural integrity during activation .
  • Data Interpretation : Cross-reference NMR shifts with crystallographic data to resolve ambiguities in proton assignments .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.